(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 943894-82-4
VCID: VC15799337
InChI: InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one

CAS No.: 943894-82-4

Cat. No.: VC15799337

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one - 943894-82-4

Specification

CAS No. 943894-82-4
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name (3S)-3-amino-1-tert-butylpyrrolidin-2-one
Standard InChI InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1
Standard InChI Key FDAXMCBBSSNYSW-LURJTMIESA-N
Isomeric SMILES CC(C)(C)N1CC[C@@H](C1=O)N
Canonical SMILES CC(C)(C)N1CCC(C1=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one (C₈H₁₆N₂O) is a five-membered lactam ring with the following key features:

  • Molecular Formula: C₈H₁₆N₂O

  • Molecular Weight: 156.23 g/mol (free base) / 192.68 g/mol (hydrochloride salt) .

  • CAS Registry Numbers:

    • Free base: 1909305-02-7

    • Hydrochloride salt: 121553736 .

  • Stereochemistry: The (S)-configuration at C3 is critical for enantioselective interactions in biological systems .

Table 1: Key Identifiers of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one

PropertyValueSource
IUPAC Name(S)-3-amino-1-(tert-butyl)pyrrolidin-2-one
SMILESCC(C)(C)N1CC@HN
InChIKeyBLCIWSKZXOUZOF-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported

Synthetic Methodologies

Chiral Synthesis from trans-4-Hydroxy-L-Proline

A patent (CN102531987A) outlines a four-step enantioselective synthesis route for structurally related (S)-3-aminopyrrolidine derivatives :

  • Decarboxylation: trans-4-Hydroxy-L-proline undergoes catalytic decarboxylation to yield (R)-3-hydroxypyrrolidine.

  • N-Boc Protection: The amine is protected with tert-butoxycarbonyl (Boc) to stabilize the intermediate.

  • Sulfonylation and SN2 Reaction: Hydroxyl groups are sulfonylated, followed by azide substitution via SN2, inducing stereochemical inversion to (S)-configuration.

  • Reduction and Deprotection: Azide reduction with triphenylphosphine and Boc removal with HCl yield the target amine .

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsOutcome
1DecarboxylationSolvent: H2O; Catalyst: HCl(R)-3-Hydroxypyrrolidine
2N-Boc ProtectionBoc₂O, BaseBoc-protected intermediate
3Sulfonylation/SN2MsCl, NaN₃(S)-3-Azidopyrrolidine
4Reduction/DeprotectionPPh₃, HCl(S)-3-Aminopyrrolidine·2HCl

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: The hydrochloride salt is water-soluble due to ionic character, while the free base is more lipophilic .

  • Stability: Lactam rings are generally stable under acidic conditions but may hydrolyze in strong bases.

Spectroscopic Data

  • IR Spectrum: Expected peaks include N-H stretch (3300 cm⁻¹), amide C=O (1680 cm⁻¹), and tert-butyl C-H (1360–1380 cm⁻¹) .

  • NMR (¹H):

    • δ 1.28 ppm (s, 9H, tert-butyl)

    • δ 3.45–3.70 ppm (m, 4H, pyrrolidine H)

    • δ 4.10 ppm (m, 1H, C3-H) .

Pharmaceutical and Industrial Applications

Role in Drug Discovery

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one serves as a precursor for:

  • Norepinephrine Reuptake Inhibitors (NRIs): Analogous pyrrolidinones exhibit nanomolar potency at hNET (IC₅₀ = 7–10 nM) .

  • Kinase Inhibitors: Triazolopyridinone derivatives demonstrate p38 MAP kinase inhibition (IC₅₀ < 100 nM) .

Case Study: Analgesic Development

Compound 20 (J. Med. Chem. 2009, 52, 5703–5711), derived from a similar scaffold, reduced neuropathic pain in rats at 3 mg/kg orally . The tert-butyl group enhances metabolic stability and blood-brain barrier penetration .

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